molecular formula C8H13N3O2 B6145935 ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 2137980-04-0

ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B6145935
CAS No.: 2137980-04-0
M. Wt: 183.2
InChI Key:
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Description

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a solvent like ethanol and a catalyst such as ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the amino group at the 4-position enhances its reactivity and potential for various applications .

Properties

CAS No.

2137980-04-0

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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